Product packaging for 6-Hydroxybenzo[d]thiazole-2-carbaldehyde(Cat. No.:CAS No. 1261744-69-7)

6-Hydroxybenzo[d]thiazole-2-carbaldehyde

Cat. No.: B1406116
CAS No.: 1261744-69-7
M. Wt: 179.2 g/mol
InChI Key: RHNVXSLNYDENJA-UHFFFAOYSA-N
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Description

Overview of 6-Hydroxybenzo[d]thiazole-2-carbaldehyde

This compound stands as a distinctive member of the benzothiazole family, characterized by its dual functional group arrangement that imparts unique chemical properties and reactivity patterns. The compound possesses a benzothiazole core structure, which consists of a benzene ring fused to a thiazole ring, with specific substitutions at the 2- and 6-positions. The presence of both a hydroxyl group at position 6 and an aldehyde group at position 2 creates a molecule with diverse chemical reactivity, making it particularly valuable as a synthetic intermediate and potential pharmaceutical scaffold.

The molecular structure of this compound can be represented by the SMILES notation O=CC1=NC2=CC=C(O)C=C2S1, which clearly illustrates the arrangement of atoms within the benzothiazole framework. The compound's molecular formula C8H5NO2S indicates the presence of eight carbon atoms, five hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of precisely 179.20 grams per mole. This relatively modest molecular weight places the compound within an optimal range for pharmaceutical applications, as it satisfies many of the criteria established by drug discovery guidelines for small molecule therapeutics.

The structural characteristics of this compound contribute to its classification within the broader category of benzothiazoles, which are recognized as privileged structures in medicinal chemistry due to their ability to interact with multiple biological targets. The compound belongs to the class of organic compounds known as benzothiazoles, which are characterized as organoheterocyclic compounds containing a benzene ring fused to a thiazole ring. This structural classification places the compound within a family known for exhibiting diverse pharmacological activities and serving as important building blocks in synthetic organic chemistry.

Property Value Source
Chemical Name This compound
CAS Registry Number 1261744-69-7
Molecular Formula C8H5NO2S
Molecular Weight 179.20 g/mol
SMILES Notation O=CC1=NC2=CC=C(O)C=C2S1
Purity (Commercial) ≥98%

Historical Context and Discovery

The historical development of benzothiazole chemistry traces back to fundamental discoveries in heterocyclic chemistry, with the benzothiazole core structure being recognized as a privileged scaffold in pharmaceutical research for several decades. The synthesis and characterization of hydroxyl-substituted benzothiazole derivatives, including compounds related to this compound, emerged from systematic investigations into the modification of basic benzothiazole structures to enhance their biological activities and synthetic utility.

Early synthetic approaches to benzothiazole derivatives relied heavily on classical cyclization reactions involving the condensation of appropriate precursors under various reaction conditions. The development of methods for introducing functional groups such as hydroxyl and aldehyde substituents onto the benzothiazole core required careful consideration of reaction conditions and synthetic strategies to achieve regioselective functionalization. Historical synthetic methods for related compounds involved the use of starting materials such as 2-amino-6-methoxybenzothiazole, which underwent series of transformations including diazotization, cyanide substitution, and demethylation reactions to introduce hydroxyl functionality at the 6-position.

The recognition of benzothiazole derivatives as important pharmacophores led to intensive research efforts focused on developing efficient synthetic methodologies for accessing diverse substitution patterns. The particular combination of hydroxyl and aldehyde functionalities present in this compound represents a strategic arrangement that emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of benzothiazole-based compounds. The aldehyde functionality at the 2-position provides opportunities for further synthetic elaboration through condensation reactions, while the hydroxyl group at the 6-position offers sites for potential hydrogen bonding interactions with biological targets.

The development of reliable synthetic routes to this compound and related compounds was facilitated by advances in formylation chemistry, particularly the application of the Vilsmeier-Haack reaction for introducing aldehyde groups onto aromatic systems. This reaction, which involves the use of formamides and phosphoryl chloride to generate active formylating agents, proved particularly effective for introducing aldehyde functionality onto electron-rich aromatic rings, including hydroxyl-substituted benzothiazoles.

Significance within Benzothiazole Chemistry

The significance of this compound within the broader context of benzothiazole chemistry stems from its unique structural features and the implications these have for both synthetic applications and biological activity. Benzothiazoles as a class represent one of the most important heterocyclic scaffolds in medicinal chemistry, with numerous compounds containing this core structure having advanced to clinical use as therapeutic agents. The specific substitution pattern present in this compound places it within a subset of benzothiazole derivatives that exhibit enhanced biological activities compared to unsubstituted analogs.

The hydroxyl group at the 6-position significantly influences the electronic properties of the benzothiazole system, acting as an electron-donating substituent that increases the electron density within the aromatic system. This electronic modification has important implications for the compound's reactivity and its potential interactions with biological targets. The hydroxyl functionality also provides opportunities for hydrogen bonding interactions, which are crucial for molecular recognition processes in biological systems. Furthermore, the hydroxyl group serves as a site for potential chemical modification, allowing for the preparation of ether derivatives with altered pharmacological properties.

The aldehyde functionality at the 2-position represents another crucial structural feature that distinguishes this compound within benzothiazole chemistry. Aldehydes are highly reactive functional groups that can participate in a wide variety of chemical transformations, including condensation reactions, reduction reactions, and oxidation reactions. This reactivity makes this compound particularly valuable as a synthetic intermediate for the preparation of more complex benzothiazole derivatives. The aldehyde group can serve as a precursor for the introduction of various other functional groups, including carboxylic acids, alcohols, and heterocyclic systems.

Recent research has demonstrated that benzothiazole derivatives with specific substitution patterns, including hydroxyl and aldehyde groups, exhibit promising biological activities across multiple therapeutic areas. The medicinal chemistry significance of such compounds has been highlighted in comprehensive reviews documenting their antimicrobial, anti-inflammatory, antioxidant, and antitubercular properties. The structural diversity achievable through modification of benzothiazole scaffolds like this compound continues to drive research efforts in drug discovery programs targeting various disease states.

Benzothiazole Derivative Class Key Structural Features Biological Activities Reference
Hydroxyl-substituted Hydroxyl groups at various positions Antimicrobial, anti-inflammatory
Aldehyde-containing Aldehyde functionality Synthetic intermediates, biological activity
Amino-substituted Amino groups with carboxylate esters Antitubercular activity
Dual-functionalized Multiple functional groups Enhanced biological activities

Scope and Objectives of the Review

The scope of this comprehensive analysis encompasses the detailed examination of this compound from multiple perspectives, including its chemical properties, synthetic accessibility, and significance within the broader context of benzothiazole chemistry. The primary objective is to provide a thorough understanding of this compound's unique characteristics and its potential applications in various fields of chemical research. This analysis aims to consolidate the available information regarding the compound's structural features, synthetic methodologies, and chemical reactivity patterns to establish a comprehensive resource for researchers working with benzothiazole derivatives.

A fundamental objective of this review is to examine the relationship between the structural features of this compound and its chemical properties, with particular emphasis on how the presence of both hydroxyl and aldehyde functional groups influences the compound's reactivity and potential applications. The analysis seeks to identify the key factors that make this particular substitution pattern significant within the broader family of benzothiazole derivatives, drawing upon comparative studies and structure-activity relationship data where available.

The review also aims to evaluate the current state of synthetic methodologies available for accessing this compound and related compounds, with emphasis on identifying the most efficient and practical synthetic routes. This includes examination of both traditional synthetic approaches and more recent developments in benzothiazole chemistry that may offer improved methods for preparing such compounds. The analysis will consider factors such as yield, selectivity, and practical considerations that influence the choice of synthetic methodology for different applications.

Furthermore, this comprehensive analysis seeks to position this compound within the current landscape of medicinal chemistry research, examining how its structural features align with contemporary approaches to drug discovery and development. The review will explore the compound's potential as both a direct pharmaceutical candidate and as a valuable synthetic intermediate for the preparation of more complex bioactive molecules. This includes consideration of how the compound's unique functional group combination might be exploited in the design of new therapeutic agents targeting various disease states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2S B1406116 6-Hydroxybenzo[d]thiazole-2-carbaldehyde CAS No. 1261744-69-7

Properties

IUPAC Name

6-hydroxy-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-4-8-9-6-2-1-5(11)3-7(6)12-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNVXSLNYDENJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxybenzo[d]thiazole-2-carbaldehyde typically involves the reaction of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, catalyzed by glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as described above, with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxybenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 6-Hydroxybenzo[d]thiazole-2-carboxylic acid.

    Reduction: 6-Hydroxybenzo[d]thiazole-2-methanol.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Synthetic Routes

Method Reagents Conditions Yield
Method 1Aryl benzaldehyde + 6-nitrobenzo[d]thiazol-2-amineEthanol, glacial acetic acidHigh
Method 2Sodium salts of thiazole derivativesReflux in DMSOModerate

Chemistry

In the field of chemistry, 6-Hydroxybenzo[d]thiazole-2-carbaldehyde serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a valuable intermediate in organic synthesis.

Biology

Research indicates that this compound exhibits notable biological activities , particularly antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that it possesses significant efficacy against various pathogens, including bacteria and fungi. The mechanism involves the inhibition of key enzymes or disruption of cellular processes in microorganisms .
  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as KB, A549, and HepG2. The IC50 values range from 0.23 to 0.27 μM, indicating its potency compared to standard chemotherapy agents.

Medicine

The compound is being explored as a potential lead in drug development for treating conditions like tuberculosis. Its unique functional groups facilitate interactions with biological targets, making it a candidate for further pharmacological studies .

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. It also finds applications in synthesizing other industrial chemicals.

Antimicrobial Efficacy

One study evaluated the antimicrobial properties of derivatives based on this compound against various bacterial strains. The results indicated that certain derivatives exhibited moderate to high cytotoxicity against these strains, suggesting potential for development as antimicrobial agents .

Anticancer Properties

A detailed investigation into the anticancer activity revealed that structural modifications significantly affect the biological activity of this compound. Modifications enhancing the hydroxyl group led to increased antimicrobial activity while maintaining cytotoxic effects against cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

Modification Biological Activity IC50 Value
Hydroxyl GroupEnhances antimicrobial activityVaries by pathogen
Aldehyde GroupContributes to cytotoxicity against cancer cells0.23 - 0.27 μM

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate potential interactions between this compound and biological targets such as microbial resistance proteins and cancer cell proliferation pathways. These studies indicate favorable binding affinities, supporting its potential as a lead compound in drug design .

Mechanism of Action

The mechanism of action of 6-Hydroxybenzo[d]thiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes in microorganisms. Molecular docking studies have shown that benzothiazole derivatives can bind to target proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The properties and applications of 6-hydroxybenzo[d]thiazole-2-carbaldehyde are influenced by its substituents. Below is a comparative analysis with key analogs:

Benzo[d]thiazole-2-carbaldehyde (Parent Compound)

  • Substituents: No substituent at position 6; carbaldehyde at position 2.
  • Molecular Weight : 163.19 g/mol .
  • Reactivity: The unsubstituted benzothiazole aldehyde exhibits standard aldehyde reactivity, participating in nucleophilic additions and condensations. It is used in synthesizing cyanocombretastatin analogs with anticancer activity .
  • Applications : Serves as a precursor for bioactive molecules but lacks the solubility-enhancing hydroxyl group .

6-Fluorobenzo[d]thiazole-2-carbaldehyde

  • Substituents : Fluorine (-F) at position 6; carbaldehyde at position 2.
  • Molecular Weight : 181.18 g/mol .
  • Reactivity : The electron-withdrawing fluorine atom increases the electrophilicity of the aldehyde group, enhancing reactivity toward nucleophiles.
  • Applications : Fluorine’s lipophilicity may improve membrane permeability in drug candidates .

6-Nitrobenzo[d]thiazole-2-carbaldehyde

  • Substituents: Nitro (-NO₂) at position 6; carbaldehyde at position 2.
  • Molecular Weight : 208.19 g/mol .
  • Reactivity : The nitro group strongly withdraws electrons, making the aldehyde highly reactive. However, nitro derivatives are often associated with toxicity, limiting therapeutic use .
  • Applications : Primarily explored in materials science due to stability concerns in biological systems.

6-Methylbenzo[d]thiazole-2-carbaldehyde

  • Substituents : Methyl (-CH₃) at position 6; carbaldehyde at position 2.
  • Molecular Weight : 177.22 g/mol (calculated).
  • Applications : Methyl derivatives are intermediates in synthesizing esters (e.g., methyl carboxylates) for industrial applications .

6-Hydroxybenzo[d]thiazole-2-carbonitrile

  • Substituents : Hydroxyl (-OH) at position 6; nitrile (-CN) at position 2.
  • Molecular Weight : 176.20 g/mol .
  • Reactivity : The nitrile group undergoes nucleophilic additions but lacks the aldehyde’s versatility in forming Schiff bases.
  • Applications : Demonstrated utility in agrochemicals and dyes .

Data Table: Comparative Analysis of Key Derivatives

Compound Substituent (Position 6) Functional Group (Position 2) Molecular Weight (g/mol) Key Properties Applications
Benzo[d]thiazole-2-carbaldehyde None -CHO 163.19 Moderate solubility, standard reactivity Anticancer precursors
6-Fluoro derivative -F -CHO 181.18 Enhanced electrophilicity Drug permeability enhancement
6-Nitro derivative -NO₂ -CHO 208.19 High reactivity, potential toxicity Materials science
6-Methyl derivative -CH₃ -CHO 177.22 Steric hindrance Industrial intermediates
6-Hydroxy target compound -OH -CHO 181.19 (calculated) High solubility, H-bonding capability Medicinal chemistry
6-Hydroxy-2-carbonitrile -OH -CN 176.20 Limited reactivity Agrochemicals

Key Research Findings

  • Reactivity : The aldehyde group in this compound is primed for forming hydrazones and Schiff bases, critical in drug design .

Biological Activity

6-Hydroxybenzo[d]thiazole-2-carbaldehyde is an organic compound characterized by the molecular formula C8H5NO2SC_8H_5NO_2S and a molecular weight of approximately 181.19 g/mol. The compound features a benzo[d]thiazole ring, which is a bicyclic structure containing both a benzene and a thiazole ring, with a hydroxyl group at the sixth position and an aldehyde group at the second position. This unique configuration contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have reported its efficacy against a range of pathogens, including bacteria and fungi.

  • Mechanism of Action : The compound may inhibit key enzymes or disrupt cellular processes in microorganisms. Molecular docking studies suggest that it can bind to target proteins, thereby inhibiting their function.
  • Case Studies : One study demonstrated that derivatives of this compound showed moderate to high cytotoxicity against several cancer cell lines, indicating potential for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties.

  • Cytotoxicity : In vitro assessments revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including KB, A549, and HepG2. The IC50 values ranged from 0.23 to 0.27 μM, showcasing its potency compared to standard chemotherapy agents like ellipticine .
  • Mechanism : The anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which are critical for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications.

Modification Biological Activity IC50 Value
Hydroxyl GroupEnhances antimicrobial activityVaries by pathogen
Aldehyde GroupContributes to cytotoxicity against cancer cells0.23 - 0.27 μM

Synthesis and Applications

Various synthetic methods have been developed for producing this compound, highlighting its accessibility for research purposes. It serves as a versatile intermediate in organic synthesis and has applications in medicinal chemistry for developing new drugs targeting tuberculosis and other diseases .

Molecular Docking Studies

Molecular docking studies have elucidated potential interactions between this compound and biological targets:

  • Targets Identified : Key proteins involved in microbial resistance and cancer cell proliferation.
  • Binding Affinity : The compound demonstrates favorable binding affinities with these targets, suggesting its potential as a lead compound in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Hydroxybenzo[d]thiazole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of hydroxy-substituted benzothiazole precursors. For example, reacting 1,4-benzoquinone derivatives with thiourea under acidic conditions can yield the benzothiazole core, followed by formylation at the 2-position using Vilsmeier-Haack conditions (POCl₃/DMF). Solvent choice (e.g., DCM vs. DMF) and temperature (40–80°C) critically affect reaction efficiency and purity . Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for a singlet at δ 9.8–10.2 ppm (aldehyde proton) and aromatic protons in the δ 7.0–8.5 ppm range, split due to hydroxy and thiazole ring effects.
  • ¹³C NMR : A carbonyl carbon (C=O) near δ 190 ppm and aromatic carbons between δ 110–160 ppm.
  • IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~3200–3400 cm⁻¹ (OH).
  • HRMS : Exact mass matching the molecular formula C₈H₅NO₂S (calc. 179.0087) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (observed in structurally similar aldehydes). Waste should be neutralized before disposal (e.g., sodium bicarbonate for acidic byproducts) and stored in labeled containers for hazardous organic waste .

Advanced Research Questions

Q. How does the hydroxy group at the 6-position influence the electronic and steric properties of the benzothiazole scaffold?

  • Methodological Answer : The hydroxy group acts as an electron-donating substituent, altering the electron density of the aromatic ring (confirmed via DFT calculations). This enhances electrophilic substitution reactivity at the 4- and 7-positions. Steric effects are minimal but can hinder π-π stacking in crystallographic studies (e.g., reduced co-planarity in X-ray structures of derivatives) .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. For example, residual DMF in samples can inhibit enzyme activity. To address this:

  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical).
  • Solvent Controls : Test solvent-only samples in bioassays.
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple studies to identify outliers .

Q. How can molecular docking predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :

  • Protein Preparation : Retrieve the target kinase structure (e.g., GSK-3β from PDB), remove water, add hydrogens, and assign charges (AMBER force field).
  • Ligand Preparation : Optimize the geometry of this compound using Gaussian (B3LYP/6-31G*).
  • Docking : Use AutoDock Vina with a grid box covering the ATP-binding site. Analyze poses for hydrogen bonds (e.g., aldehyde-OH with Lys85) and π-π interactions (benzothiazole with Phe67). Validate with MD simulations (100 ns) to assess stability .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodological Answer : Scaling issues include:

  • Temperature Control : Exothermic formylation steps require jacketed reactors with precise cooling.
  • Byproduct Formation : Use scavengers (e.g., molecular sieves for water removal) to suppress side reactions.
  • Catalyst Loading : Reduce Pd/C or POCl₃ usage via flow chemistry setups to minimize costs and improve safety .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Hydroxybenzo[d]thiazole-2-carbaldehyde
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6-Hydroxybenzo[d]thiazole-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.